Magnesium;propane;chloride

Description

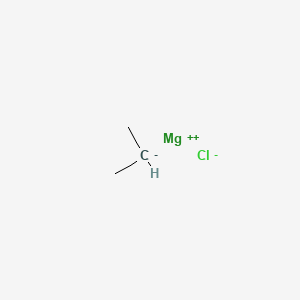

Magnesium propane chloride, systematically named chloro(1-methylethyl)magnesium (CAS: 1068-55-9), is an organomagnesium compound classified as a Grignard reagent. Its structure consists of a magnesium atom bonded to an isopropyl group and a chloride ion (C₃H₇MgCl). Grignard reagents like this are pivotal in organic synthesis for forming carbon-carbon bonds due to their strong nucleophilic character. The compound is typically prepared by reacting isopropyl chloride with magnesium metal in anhydrous ether or tetrahydrofuran (THF) . Key properties include:

- Reactivity: Highly reactive with electrophiles (e.g., carbonyl compounds, epoxides).

- Solubility: Soluble in ethers but reacts violently with water or protic solvents.

- Applications: Used in pharmaceuticals, agrochemicals, and polymer synthesis.

Properties

IUPAC Name |

magnesium;propane;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7.ClH.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYHWZFSGMZEOG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH-]C.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium propane chloride is typically synthesized through the reaction of isopropyl chloride with magnesium metal in the presence of a solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

Industrial production of magnesium propane chloride involves the use of continuous magnesium-chloride chlorinators with high throughput capacity. This process ensures the cost-effective reduction of impurities and improves the efficiency of the electrolysis system .

Chemical Reactions Analysis

Types of Reactions

Magnesium propane chloride undergoes various types of reactions, including:

Oxidation: Reacts with oxygen to form magnesium oxide and propane.

Reduction: Can reduce certain organic compounds, introducing isopropyl groups.

Substitution: Commonly used in nucleophilic substitution reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Reagents: Diethyl ether, THF, isopropyl chloride, magnesium metal.

Conditions: Inert atmosphere, low temperatures for certain reactions to prevent side reactions.

Major Products Formed

Oxidation: Magnesium oxide and propane.

Reduction: Various isopropyl-substituted organic compounds.

Substitution: Carbon-carbon bonded products

Scientific Research Applications

Chemical Synthesis

Magnesium propane chloride serves as a precursor in the synthesis of other magnesium-based compounds. It can be involved in reactions to produce magnesium oxide and magnesium hydroxide, which are essential in numerous industrial applications.

Biomedical Applications

Research indicates that magnesium compounds, including magnesium propane chloride, have potential therapeutic uses. They are studied for their role in muscle function and cardiovascular health. Magnesium's importance in enzymatic reactions makes it a candidate for further exploration in drug formulation and delivery systems.

Water Treatment

In water treatment facilities, magnesium propane chloride can be used as a coagulant to remove impurities from water. It aids in flocculation processes, improving water quality for drinking and industrial use.

Agriculture

Magnesium is an essential nutrient for plants. Magnesium propane chloride is applied as a fertilizer to correct magnesium deficiencies in soil, promoting healthy crop growth and improving yields.

Food Industry

In the food sector, magnesium propane chloride acts as a firming agent in products like tofu and can enhance flavors in various food items. Its use as a mineral supplement in animal feed also supports livestock health.

Environmental Applications

Magnesium propane chloride is utilized for dust suppression on roads and construction sites, contributing to improved air quality. It is also employed in soil stabilization efforts to prevent erosion.

Data Tables

The following tables summarize key applications and properties of magnesium propane chloride.

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemical Synthesis | Precursor for magnesium compounds | Produces essential industrial chemicals |

| Water Treatment | Coagulant | Improves water clarity and quality |

| Agriculture | Fertilizer | Corrects nutrient deficiencies |

| Food Industry | Firming agent | Enhances texture and flavor |

| Environmental | Dust suppression | Reduces airborne particulates |

Case Study: Water Treatment Facility

A study conducted at a municipal water treatment plant demonstrated that the addition of magnesium propane chloride improved the removal of suspended solids by 30%, leading to clearer water output suitable for public consumption.

Case Study: Agricultural Application

In a controlled agricultural trial, crops treated with magnesium propane chloride showed a 25% increase in yield compared to untreated plots, highlighting its effectiveness as a soil amendment.

Mechanism of Action

Magnesium propane chloride exerts its effects through the formation of carbon-carbon bonds. The magnesium atom acts as a nucleophile, attacking electrophilic carbon atoms in organic molecules. This reaction forms a new carbon-carbon bond, introducing the isopropyl group into the molecule .

Comparison with Similar Compounds

Chemical and Structural Differences

The table below contrasts magnesium propane chloride with structurally related magnesium compounds:

Reactivity and Functional Group Interactions

- Organomagnesium vs. Ionic Magnesium: Magnesium propane chloride and ethylmagnesium chloride participate in nucleophilic additions (e.g., to ketones or esters), whereas MgCl₂ serves as a Lewis acid catalyst or magnesium ion donor . The covalent Mg-C bond in Grignard reagents contrasts with the ionic Mg-Cl bonds in MgCl₂, explaining their divergent reactivities .

- Steric Effects :

Research Findings and Trends

Biological Activity

Magnesium;propane;chloride, commonly referred to as magnesium chloride with propane, is a compound that has garnered attention for its potential biological activities. This article delves into the biological significance of this compound, highlighting its roles in biochemical processes, potential health benefits, and relevant research findings.

Overview of Magnesium's Biological Role

Magnesium is an essential element in biological systems, playing a pivotal role in numerous biochemical processes. It is crucial for:

- Enzyme Function : Magnesium acts as a cofactor for over 300 enzymatic reactions, including those involved in ATP synthesis and DNA/RNA synthesis.

- Muscle Function : Adequate magnesium levels are necessary for muscle contraction and relaxation, influencing cardiovascular health and preventing cramps.

- Bone Health : Magnesium contributes to bone structure and density, working synergistically with calcium and vitamin D.

The biological activity of magnesium chloride, particularly in the context of this compound, extends to its applications as a dietary supplement to mitigate magnesium deficiency-related health issues such as hypertension and metabolic syndrome .

1. Biochemical Interactions

Research indicates that magnesium ions (Mg²⁺) interact with various biological macromolecules, including nucleic acids and proteins. A study highlighted that Mg²⁺ plays a vital role in the phase separation of polyphosphate condensates, which are crucial for cellular processes in bacteria. These interactions can influence gene expression and metabolic pathways .

2. Health Benefits

This compound has been investigated for its potential health benefits:

- Supplementation : It is often used to address deficiencies that can lead to muscle cramps, cardiovascular problems, and other health issues. Studies suggest that magnesium supplementation can improve exercise performance and recovery.

- Antimicrobial Properties : Some studies have indicated that magnesium-based compounds exhibit antimicrobial activity, which could be beneficial in clinical settings .

Case Study 1: Magnesium Chloride as an Antifreeze Agent

A study explored the effects of magnesium chloride solutions on soil properties under freezing conditions. The results showed that higher concentrations of magnesium chloride significantly reduced the plasticity index of clay soils, indicating its potential use in agricultural applications .

Case Study 2: Role in DNA Condensation

Another research effort demonstrated that Mg²⁺ ions facilitate the formation of DNA shells around polyphosphate condensates. This interaction is crucial for understanding how DNA behaves under various ionic conditions, which has implications for genetic engineering and synthetic biology .

Comparative Analysis

The following table summarizes the unique features of this compound compared to other magnesium compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Magnesium Chloride | MgCl₂ | Highly soluble; used widely in industrial applications. |

| Calcium Chloride | CaCl₂ | Strong hygroscopic properties; used for de-icing roads. |

| Potassium Chloride | KCl | Commonly used as a salt substitute; important for plant growth. |

| This compound | Mg(C₃H₈)Cl₂ | Unique interactions with organic compounds like propane; potential health benefits. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.